2-Ethylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethylquinazolin-4(1H)-one is a derivative of Quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . For instance, novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R1) and fifth (R2) positions of benzimidazole and indole groups .Molecular Structure Analysis
The molecular structure of 2-Ethylquinazolin-4(1H)-one is similar to that of Quinazoline, with the addition of an ethyl group. The structure-activity relationships of similar compounds have been studied via 1H NMR, 13C NMR, mass spectral and in silico docking analyses .Scientific Research Applications
Enzyme Inhibition and Molecular Synthesis
2-Ethylquinazolin-4(1H)-one derivatives have been synthesized and tested against various metabolic enzymes such as α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds exhibit significant inhibitory activities, indicating potential applications in the field of enzyme inhibition. The structural characterization of these novel compounds, involving techniques like nuclear magnetic resonance spectroscopy, underlines their significance in molecular synthesis and pharmacological research (Tokalı et al., 2021).
Catalysis and Green Chemistry
2,3-Dihydroquinazolin-4(1H)-ones have been synthesized through eco-friendly methods, highlighting the compound's role in green chemistry. For instance, they have been synthesized in high yields via condensation reactions catalyzed by zirconium (IV) chloride or in ionic liquids without additional catalysts. Such methods emphasize the compound's utility in promoting environmentally sustainable chemical reactions (Abdollahi-Alibeik & Shabani, 2011); (Chen et al., 2007).
Antitumor Research
A variant of the compound, namely 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promising antitumor properties. It inhibited tumor growth significantly in mice and displayed high antiproliferative activity in human tumor cell lines. The compound and its analogues represent a novel class of tumor-vascular disrupting agents, indicating its significant potential in antitumor research and treatment development (Cui et al., 2017).
Catalyst Reusability and Synthesis Innovation
The compound has been used in the synthesis of various heterocyclic systems, with silica-bonded N-propylsulfamic acid and other catalysts proving to be reusable in these reactions. This aspect is critical in developing cost-effective and environmentally sustainable industrial and laboratory chemical processes (Niknam et al., 2011).
Optical Properties and Dye Synthesis
2-Ethylquinazolin-4(1H)-one derivatives have been explored in the synthesis of new hydroxyl-azo dyes. The compounds show intriguing optical properties and absorption behaviors, making them potential candidates for applications in dye synthesis and materials science (Yahyazadeh et al., 2022).
properties
IUPAC Name |
2-ethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANCFNZZLKBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953410 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylquinazolin-4(1H)-one | |
CAS RN |
3137-64-2 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.